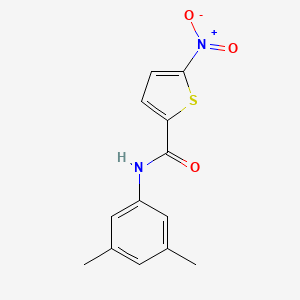

N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide

CAS No.: 392251-72-8

Cat. No.: VC5739387

Molecular Formula: C13H12N2O3S

Molecular Weight: 276.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392251-72-8 |

|---|---|

| Molecular Formula | C13H12N2O3S |

| Molecular Weight | 276.31 |

| IUPAC Name | N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide |

| Standard InChI | InChI=1S/C13H12N2O3S/c1-8-5-9(2)7-10(6-8)14-13(16)11-3-4-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16) |

| Standard InChI Key | HXTLFUDZKMJJPH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a thiophene ring (a five-membered heterocycle containing sulfur) substituted with a nitro (-NO₂) group at the 5-position and a carboxamide (-CONH-) group at the 2-position. The carboxamide nitrogen is bonded to a 3,5-dimethylphenyl group, introducing steric and electronic modifications compared to simpler phenyl derivatives. Key structural features include:

-

Thiophene backbone: Enhances electronic delocalization and influences redox properties.

-

Nitro group: Imparts electrophilic character, enabling bioreductive activation in hypoxic environments.

-

3,5-Dimethylphenyl group: The meta-dimethyl substitution likely affects solubility and target binding compared to ortho or para isomers .

Physicochemical Properties

While experimental data for the 3,5-dimethylphenyl variant are scarce, analogous compounds provide insights:

| Property | N-(2,5-Dimethylphenyl)-5-Nitrothiophene-2-Carboxamide | N-(3,5-Dimethylphenyl)-5-Nitrothiophene-2-Carboxamide (Predicted) |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₃S | C₁₃H₁₂N₂O₃S |

| Molecular Weight (g/mol) | 276.31 | 276.31 |

| LogP | 2.8 (estimated) | 3.1 (estimated) |

| Solubility | Low in water; soluble in DMSO | Similar profile expected |

The 3,5-dimethyl substitution may slightly increase hydrophobicity compared to the 2,5-isomer due to reduced polarity .

Synthesis and Reactivity

Synthetic Pathways

Although no explicit protocol exists for the 3,5-dimethylphenyl variant, established methods for analogous nitrothiophenes involve:

-

Thiophene functionalization: Nitration of 2-carboxamide-thiophene precursors using nitric acid/sulfuric acid mixtures.

-

Amide coupling: Reaction of 5-nitrothiophene-2-carbonyl chloride with 3,5-dimethylaniline in inert solvents (e.g., dichloromethane) under basic conditions .

A hypothetical synthesis route is illustrated below:

-

Step 1: Nitration of thiophene-2-carboxylic acid to yield 5-nitrothiophene-2-carboxylic acid.

-

Step 2: Conversion to acid chloride using thionyl chloride (SOCl₂).

-

Step 3: Amide formation via reaction with 3,5-dimethylaniline in the presence of triethylamine .

Reactivity and Stability

The nitro group renders the compound susceptible to reduction, particularly under anaerobic conditions, generating reactive intermediates such as nitro radicals. The carboxamide group participates in hydrogen bonding, influencing interactions with biological targets like enzymes or DNA.

Biological Activities and Mechanisms

Anticancer and Radiosensitizing Effects

Hypoxic tumor microenvironments promote nitroreductase activity, enabling selective targeting. Key findings from analogues include:

-

Radiosensitization: Nitrothiophenes enhance radiation-induced DNA damage in hypoxic cells by stabilizing free radicals.

-

Cytotoxicity: Reduced nitro groups generate alkylating agents that crosslink DNA.

A comparative study of nitrothiophene derivatives revealed that electron-withdrawing groups (e.g., nitro) at the 5-position enhance radiosensitization efficacy by 40–60% compared to unsubstituted analogues.

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Substitution patterns on the phenyl ring significantly influence bioactivity:

The 3,5-dimethyl configuration may improve membrane permeability but reduce target binding affinity due to steric hindrance.

Heterocycle Modifications

Replacing thiophene with oxadiazole or furan alters electronic properties:

The thiophene ring in the target compound likely offers a balance between stability and redox activity compared to furan or oxadiazole derivatives.

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in amide coupling steps (50–70%) and purification challenges due to byproducts . Future work should explore:

-

Catalytic methods: Palladium-mediated couplings for regioselective synthesis.

-

Green chemistry: Solvent-free reactions or biocatalysts to improve sustainability.

Biological Evaluation

Priority research areas include:

-

In vitro screens: Testing against antibiotic-resistant bacteria (e.g., MRSA) and cancer cell lines.

-

In vivo pharmacokinetics: Assessing bioavailability and toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume